2,2,5,5-Tetramethylmorpholine chemical properties
2,2,5,5-Tetramethylmorpholine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,5,5-Tetramethylmorpholine is a heterocyclic organic compound featuring a morpholine core scaffold symmetrically substituted with four methyl groups. This substitution imparts significant steric hindrance around the nitrogen atom, defining its unique chemical behavior as a non-nucleophilic base and a specialized building block in organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, a plausible synthetic route, characteristic reactivity, and potential applications, with a particular focus on its utility in medicinal chemistry and drug development.
Introduction: The Morpholine Scaffold and the Impact of Steric Hindrance
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its favorable properties, such as high polarity, water solubility, and metabolic stability, make it a desirable moiety for optimizing the pharmacokinetic profiles of drug candidates.[2]
2,2,5,5-Tetramethylmorpholine (CAS No. 19412-12-5) represents a structurally distinct variant of this scaffold. The presence of gem-dimethyl groups at both the C-2 and C-5 positions flanking the nitrogen and oxygen atoms introduces significant steric bulk. This structural feature is not merely an addition of mass; it fundamentally alters the molecule's reactivity, transforming it from a typical secondary amine into a potent, sterically hindered non-nucleophilic base. Understanding this distinction is critical to leveraging its full potential in complex molecular design and synthesis.
Molecular Structure and Physicochemical Properties
The core of 2,2,5,5-tetramethylmorpholine is a six-membered heterocyclic ring that adopts a stable chair conformation. The four methyl groups occupy axial and equatorial positions, further locking the conformation and shielding the amine proton and the lone pair of electrons on the nitrogen atom.
Diagram: Molecular Structure of 2,2,5,5-Tetramethylmorpholine
Caption: Chair conformation of 2,2,5,5-Tetramethylmorpholine.
Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19412-12-5 | [3][4] |
| Molecular Formula | C₈H₁₇NO | [3] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| Boiling Point | 169 °C at 760 mmHg; 47-49 °C at 9 Torr | [4][5] |
| Density | 0.840 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Flash Point | 63.5 °C | [5] |
| pKa | 9.22 ± 0.60 (Predicted) | [4] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2,2,5,5-tetramethylmorpholine can be achieved via the acid-catalyzed cyclization and dehydration of an appropriate amino diol precursor. This method is a robust and common strategy for forming heterocyclic rings.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 2,2,5,5-Tetramethylmorpholine.
Exemplary Protocol: Synthesis from 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol
This protocol is based on established chemical principles for the formation of morpholine rings.[4]
Materials:
-
2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution, 5M
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the precursor, 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol.
-
Acid Catalysis: Slowly and with caution (exothermic reaction), add a catalytic amount of concentrated sulfuric acid to the flask while stirring.
-
Cyclization: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The mechanism involves protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group's oxygen, and subsequent dehydration steps to form the stable morpholine ring.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding 5M NaOH solution until the pH is basic (~10-12).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure 2,2,5,5-tetramethylmorpholine.
Chemical Reactivity and Applications
The defining characteristic of 2,2,5,5-tetramethylmorpholine is its behavior as a sterically hindered non-nucleophilic base .
-
Basicity: The nitrogen atom is basic and readily accepts a proton (pKa of conjugate acid is ~9.2).
-
Non-Nucleophilic Nature: The four methyl groups create a crowded environment around the nitrogen, effectively blocking it from participating in nucleophilic substitution (Sₙ2) reactions or additions to carbonyl groups. This property is highly valuable in organic synthesis.
Causality of Reactivity: While a typical secondary amine like morpholine can act as both a base and a nucleophile, the steric shielding in the tetramethyl derivative prevents the nitrogen's lone pair from forming new carbon-nitrogen bonds. However, a small proton can still access the lone pair, allowing it to function effectively as a base.
Key Applications:
-
Proton Scavenger in Elimination Reactions: It is an excellent choice of base for promoting elimination (E2) reactions where competing substitution (Sₙ2) reactions are undesirable. It can deprotonate a substrate to initiate the formation of an alkene without the risk of the base itself adding to the molecule.
-
Specialized Building Block in Drug Discovery: The incorporation of the 2,2,5,5-tetramethylmorpholine moiety into a drug candidate can serve multiple purposes:
-
Metabolic Blocking: The methyl groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug.
-
Modulation of Physicochemical Properties: It can be used to fine-tune lipophilicity (LogP) and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Conformational Rigidity: The rigid chair structure can help lock a portion of a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target.[2]
-
Predicted Spectroscopic Data
No publicly available spectra for this specific compound were found. The following are predictions based on the known spectra of morpholine and the principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, a simplified spectrum is expected.
-
~1.2 ppm (singlet, 12H): Four equivalent methyl groups (C(CH₃)₂).
-
~2.7 ppm (singlet, 4H): Two equivalent methylene groups adjacent to the oxygen and nitrogen (-CH₂-O- and -CH₂-N-). In unsubstituted morpholine, these protons are distinct and show complex splitting due to the rigid chair conformation.[6] The presence of the gem-dimethyl groups may simplify this region into a singlet or a less complex multiplet.
-
~1.5-2.0 ppm (broad singlet, 1H): The N-H proton, which may be broadened due to exchange.
-
-
¹³C NMR: Four distinct carbon signals are predicted.
-
~70 ppm: Carbons adjacent to the oxygen (C-O).
-
~50 ppm: Carbons adjacent to the nitrogen (C-N).
-
Quaternary Carbons: Signal for the C(CH₃)₂ carbons.
-
Methyl Carbons: Signal for the -CH₃ carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present.[7]
-
3300-3400 cm⁻¹ (broad): N-H stretching vibration.
-
2850-3000 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.
-
~1120 cm⁻¹ (strong): C-O-C asymmetric stretching, characteristic of the ether linkage.
-
~1300 cm⁻¹: C-N stretching vibration.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,2,5,5-tetramethylmorpholine is not widely available, its properties can be inferred from the parent compound, morpholine. Morpholine is classified as a flammable, toxic, and corrosive substance.[8][9]
Key Hazards:
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[10]
-
Toxicity & Corrosivity: Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[8][11]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
2,2,5,5-Tetramethylmorpholine is a specialized heterocyclic compound whose chemical properties are dominated by the steric hindrance imparted by its four methyl groups. This structure renders it a highly effective non-nucleophilic base, creating opportunities for its use in selective organic transformations. For medicinal chemists and drug development professionals, it represents a unique and valuable building block for constructing novel molecular architectures with potentially enhanced metabolic stability and tailored physicochemical properties. A thorough understanding of its synthesis, reactivity, and safety is essential for its effective application in research and development.
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